4-Octene-3, 3,6-dimethyl-

Description

Overview of Branched Olefins in Chemical Synthesis and Specialized Applications

Branched alkenes, also known as branched olefins, are a class of hydrocarbons characterized by a carbon chain with at least one branch and containing one or more carbon-carbon double bonds. wikipedia.orgglowscotland.org.uk These structural features impart specific chemical and physical properties that make them highly valuable intermediates in organic synthesis and for various specialized applications. exxonmobilchemical.com

In the realm of chemical manufacturing, branched higher olefins serve as crucial reactive intermediates for producing a wide array of products. They are fundamental building blocks in the synthesis of:

Lube oil additives: Alkylated phenols and nonylated diphenylamines derived from branched olefins are used as antioxidants and emulsifiers in lubricants. exxonmobilchemical.com

Surfactants and Detergents: The alkylation of benzene with branched olefins produces alkyl benzenes, which are precursors to surfactants. exxonmobilchemical.comfastercapital.com

Polymers: Dodecyl mercaptan, derived from branched olefins, acts as a chain regulator in polymerization processes. exxonmobilchemical.com Furthermore, the oligomerization of light olefins is a key process for producing petrochemicals and various fuels. researchgate.net

Agrochemicals, Coatings, and Corrosion Inhibitors: The versatile reactivity of branched olefins makes them suitable feedstocks for agricultural chemicals and protective coatings. exxonmobilchemical.com

The industrial importance of these compounds stems from their utility as versatile feedstocks, supported by consistent quality and global availability. exxonmobilchemical.com Their applications extend into the pharmaceutical industry, where their reactivity is harnessed to produce complex active pharmaceutical ingredients (APIs), and the energy sector, where they are intermediates in the production of fuels. fastercapital.com

Unique Structural Features and Academic Interest in Internal, Multi-Substituted Olefins

Internal, multi-substituted olefins, particularly those with all-carbon substituents (all-carbon tetrasubstituted alkenes), represent a significant area of academic and industrial research. Their unique structural features present considerable synthetic challenges while also offering access to complex molecular architectures. rsc.org

The key structural characteristic of these olefins is the high degree of substitution around the carbon-carbon double bond. This leads to significant steric hindrance, which can influence the molecule's reactivity and geometry. nih.gov The stereoselective synthesis of these compounds—controlling the specific spatial arrangement (E/Z or cis/trans isomerism) of the substituents—is a primary focus of modern organic chemistry. nih.govacs.org

The academic interest in these molecules is driven by several factors:

Presence in Bioactive Molecules: Tetrasubstituted alkene scaffolds are found in a variety of active pharmaceutical ingredients, including the estrogen receptor agonist Diethylstilbestrol and the selective estrogen receptor modulator Tamoxifen. ucl.ac.uk

Synthetic Challenge: The construction of sterically congested, multi-substituted double bonds with high regio- and stereoselectivity is a formidable synthetic challenge. rsc.orgucl.ac.uk This has spurred the development of novel synthetic methodologies.

Advanced Methodologies: Research in this area has led to significant advances in catalysis and reaction design. Methods such as ruthenium-catalyzed C-H alkenylation, sequential carbocupration, and strategies involving in situ generated ketenes have been developed to overcome the synthetic hurdles. nih.govacs.orgucl.ac.uk The development of metathesis reactions for generating sterically encumbered alkenes has also been a significant area of research. nih.gov

These complex olefins are not just synthetic targets but also serve as platforms for building even more intricate molecules, making them a cornerstone of modern synthetic chemistry. rsc.org

Definition and Context of 4-Octene-3,3,6-dimethyl- within Branched Octene Isomers

The compound name "4-Octene-3,3,6-dimethyl-" suggests a branched octene isomer. However, following standard IUPAC nomenclature, the name likely contains a typographical error. A more plausible structure based on this name would be 3,6-dimethyl-4-octene . This compound is an internal, multi-substituted olefin with the chemical formula C10H20. nist.gov

Table 1: Chemical Properties of 3,6-dimethyl-4-octene

| Property | Value |

|---|---|

| Molecular Formula | C10H20 |

| Molecular Weight | 140.2658 g/mol nist.gov |

| CAS Registry Number | 29342-91-4 nist.gov |

This data is based on the (E)-isomer of 3,6-dimethyl-4-octene.

3,6-dimethyl-4-octene is one of many structural isomers of dimethyl-octene. Branched octene isomers are hydrocarbons with a backbone of eight carbon atoms (or a shorter chain with branches that result in a total of ten carbon atoms for dimethyl-octenes) and one double bond, with methyl groups as substituents. opentextbc.ca The position of the double bond and the methyl groups along the carbon chain determines the specific isomer and its properties.

The structural diversity of branched octene isomers is vast. The table below lists several other examples of dimethyl-octene isomers to provide context for the structural variety within this class of compounds.

Table 2: Examples of Dimethyl-Octene Isomers

| Compound Name | Molecular Formula | CAS Registry Number |

|---|---|---|

| 2,5-Dimethyl-2-octene | C10H20 | Not Available |

| 2,6-Dimethyl-2-octene | C10H20 | 4057-42-5 nist.gov |

| 3,3-Dimethyl-1-octene | C10H20 | Not Available |

| 3,7-Dimethyl-1-octene | C10H20 | 4984-01-4 chemspider.com |

Each of these isomers, while sharing the same molecular formula, possesses distinct structural and, consequently, chemical and physical properties due to the different placement of the double bond and the methyl branches. The specific substitution pattern in 3,6-dimethyl-4-octene, with methyl groups flanking the internal double bond, places it firmly in the category of sterically hindered, multi-substituted olefins that are of significant interest in contemporary organic chemistry.

Structure

3D Structure

Properties

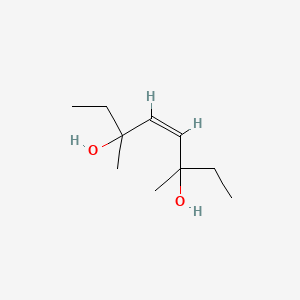

CAS No. |

6285-26-3 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

(Z)-3,6-dimethyloct-4-ene-3,6-diol |

InChI |

InChI=1S/C10H20O2/c1-5-9(3,11)7-8-10(4,12)6-2/h7-8,11-12H,5-6H2,1-4H3/b8-7- |

InChI Key |

UKCMMWZNXXCOKC-FPLPWBNLSA-N |

Isomeric SMILES |

CCC(C)(/C=C\C(C)(CC)O)O |

Canonical SMILES |

CCC(C)(C=CC(C)(CC)O)O |

Origin of Product |

United States |

Stereochemical Investigations of 4 Octene 3,3,6 Dimethyl

Analysis of Stereoisomerism: Chiral Centers and Geometric Isomers

4-Octene-3,3,6-dimethyl- possesses two potential chiral centers at the C3 and C6 positions, as well as a C4=C5 double bond capable of geometric isomerism. A chiral center is a carbon atom attached to four different groups, leading to non-superimposable mirror images. vaia.com Geometric isomerism, in this context, arises from the restricted rotation around the carbon-carbon double bond. studymind.co.ukmasterorganicchemistry.com

To assign the absolute configuration (R or S) of the stereogenic centers at C3 and C6, the Cahn-Ingold-Prelog (CIP) priority rules are employed. ucalgary.calibretexts.orgmsu.edu This system ranks the four substituents attached to the chiral center based on atomic number. masterorganicchemistry.com

Stereogenic Center C3: The carbon at position 3 is bonded to a methyl group, another methyl group, an ethyl group, and the rest of the octene chain. Since two of the substituents are identical methyl groups, C3 is not a chiral center.

Stereogenic Center C6: The carbon at position 6 is attached to a hydrogen atom, a methyl group, an ethyl group, and the rest of the octene chain. These four groups are distinct, making C6 a chiral center.

CIP Priority Assignment for C6:

-CH=CH-C(CH₃)₂-CH₂-CH₃ (the rest of the octene chain): The atom directly attached is a carbon.

-CH₂CH₃ (ethyl group): The atom directly attached is a carbon.

-CH₃ (methyl group): The atom directly attached is a carbon.

-H (hydrogen): The atom directly attached is a hydrogen.

To break the tie between the three carbon-based substituents, we move to the next atoms in the chain. msu.edu The vinyl group takes the highest priority, followed by the ethyl group, and then the methyl group. Hydrogen has the lowest atomic number and thus the lowest priority.

With the priorities established, the molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer. ucalgary.ca If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is designated as R. If the sequence is counter-clockwise, it is designated as S. libretexts.orgmasterorganicchemistry.com

Interactive Table: CIP Priority for Substituents at C6

| Priority | Substituent Group | Reason for Priority |

| 1 | -CH=CH-C(CH₃)₂-CH₂-CH₃ | Carbon bonded to another carbon of a double bond. |

| 2 | -CH₂CH₃ | Carbon bonded to another carbon. |

| 3 | -CH₃ | Carbon bonded only to hydrogen atoms. |

| 4 | -H | Lowest atomic number. |

The C4=C5 double bond in 4-octene-3,3,6-dimethyl- is tetrasubstituted, meaning it can exhibit E/Z isomerism. wikipedia.org The E/Z system is used because the cis/trans notation can be ambiguous in such cases. libretexts.org The assignment is based on the CIP priority rules applied to the substituents on each carbon of the double bond. maricopa.edu

At Carbon C4: The two substituents are the -C(CH₃)₂CH₂CH₃ group and the -CH(CH₃)CH₂CH₃ group. The tert-butyl group has a higher priority than the sec-butyl group.

At Carbon C5: The two substituents are a hydrogen atom and the rest of the alkyl chain. The alkyl chain has a higher priority than the hydrogen atom.

If the higher-priority groups on each carbon are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning together). studymind.co.ukwikipedia.org If they are on opposite sides, the configuration is E (from the German entgegen, meaning opposite). studymind.co.ukwikipedia.org

Interactive Table: E/Z Configuration of the C4=C5 Double Bond

| Carbon | Higher Priority Group | Lower Priority Group |

| C4 | -C(CH₃)₂CH₂CH₃ | -CH(CH₃)CH₂CH₃ |

| C5 | -H | Alkyl Chain |

With one chiral center (C6) and one site of geometric isomerism (C4=C5), there are 2² = 4 possible stereoisomers for 4-octene-3,3,6-dimethyl-.

The possible stereoisomers are:

(6R, 4E)-4-octene-3,3,6-dimethyl-

(6S, 4E)-4-octene-3,3,6-dimethyl-

(6R, 4Z)-4-octene-3,3,6-dimethyl-

(6S, 4Z)-4-octene-3,3,6-dimethyl-

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. In this case, the enantiomeric pairs are:

(6R, 4E) and (6S, 4E)

(6R, 4Z) and (6S, 4Z)

Diastereomers are stereoisomers that are not mirror images of each other. youtube.com Any other pairing of the stereoisomers listed above would be considered diastereomers. For example, (6R, 4E)-4-octene-3,3,6-dimethyl- is a diastereomer of both (6R, 4Z)-4-octene-3,3,6-dimethyl- and (6S, 4Z)-4-octene-3,3,6-dimethyl-.

Reactivity Profiles and Mechanistic Studies of 4 Octene 3,3,6 Dimethyl

Reactions Involving the Internal Alkene Moiety

The primary site of reactivity in 4-Octene-3,3,6-dimethyl- is the C4=C5 double bond. The electron-rich nature of this π-system makes it susceptible to attack by electrophiles and suitable for participation in various addition and cycloaddition reactions. However, the steric congestion imposed by the neighboring alkyl groups is a critical factor governing these transformations.

Electrophilic addition is a fundamental reaction of alkenes. For an unsymmetrical alkene like 4-Octene-3,3,6-dimethyl-, the regioselectivity of the addition is a key consideration. The reaction is initiated by the attack of the alkene's π-electrons on an electrophile (E+), which can, in principle, add to either C4 or C5, leading to the formation of a carbocation intermediate. msu.edumasterorganicchemistry.com

The stability of the resulting carbocation dictates the preferred reaction pathway, in accordance with Markovnikov's rule. youtube.com

Path A: Addition of the electrophile to C4 generates a tertiary carbocation at C5.

Path B: Addition of the electrophile to C5 generates a secondary carbocation at C4.

Tertiary carbocations are significantly more stable than secondary carbocations due to hyperconjugation and inductive effects from the alkyl groups. Therefore, Path A is the electronically favored pathway, leading to the formation of the more stable tertiary carbocation. mnstate.edu The subsequent attack by a nucleophile (Nu-) at C5 yields the major product. While the gem-dimethyl group at C3 creates steric hindrance, the electronic preference for the more stable carbocation is the dominant controlling factor in determining the regiochemical outcome. msu.edumnstate.edu

| Reactant | Electrophile (E+) | Nucleophile (Nu-) | Predicted Major Product | Rationale for Regioselectivity |

| 4-Octene-3,3,6-dimethyl- | H+ (from HBr) | Br- | 5-Bromo-3,3,6-trimethyloctane | Formation of the more stable tertiary carbocation at the C5 position. |

| 4-Octene-3,3,6-dimethyl- | Br+ (from Br2) | Br- | 4,5-Dibromo-3,3,6-trimethyloctane | Formation of a bridged bromonium ion, followed by nucleophilic attack at the more substituted carbon (C5), which bears more positive character. |

Photochemical [2+2] cycloadditions represent a powerful method for synthesizing strained four-membered rings. libretexts.org These reactions typically proceed through the photoexcitation of one of the alkene partners, which then reacts with the ground-state alkene. mdpi.com The stereochemistry of the reacting alkene is often preserved in the cyclobutane product. libretexts.org

For 4-Octene-3,3,6-dimethyl-, participation in such reactions would be heavily influenced by steric factors. nih.gov The bulky substituents surrounding the double bond would likely hinder the approach of another alkene, potentially requiring high-energy conditions or a less sterically demanding reaction partner. researchgate.net In reactions with unsymmetrical partners like maleimides, the cycloaddition would favor the orientation that minimizes steric repulsion in the transition state. acs.org

| Reaction Type | Reactant 2 | Conditions | Expected Product | Key Considerations |

| Photochemical [2+2] Cycloaddition | Ethylene (B1197577) | UV light (hν) | 1,2-Diethyl-1,4,4-trimethyl-2-(sec-butyl)cyclobutane | Steric hindrance may significantly lower the reaction rate and yield. The relative stereochemistry of the substituents would be influenced by the approach that minimizes steric clash. |

| Photochemical [2+2] Cycloaddition | N-methylmaleimide | UV light (hν), photosensitizer | Substituted 3-azabicyclo[3.2.0]heptane-2,4-dione | The regiochemistry and stereochemistry of the product would be dictated by minimizing steric interactions between the bulky groups of the octene and the maleimide. acs.org |

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), are versatile and mild oxidizing agents used for the functionalization of alkenes. beilstein-journals.orgnih.gov These reagents act as potent electrophiles, activating the double bond towards nucleophilic attack. researchgate.net The reaction of an alkene with a hypervalent iodine(III) compound typically proceeds through an initial electrophilic attack to form an iodonium ion intermediate. This is followed by nucleophilic attack, often with anti-stereochemistry, to yield a 1,2-difunctionalized product. beilstein-journals.org

In the case of 4-Octene-3,3,6-dimethyl-, the reaction with PIDA in the presence of a nucleophile like water would be expected to yield a 1,2-hydroxyacetate product. The regioselectivity of the nucleophilic attack on the intermediate would be influenced by both steric and electronic factors, with the nucleophile generally attacking the more substituted carbon that can better stabilize positive charge.

The polymerization of internal and sterically hindered olefins is significantly more challenging than that of terminal, unbranched alkenes like ethylene. nih.gov The bulky alkyl groups in 4-Octene-3,3,6-dimethyl- impede the approach of the monomer to the catalyst's active site, resulting in very low polymerization activity with conventional Ziegler-Natta or metallocene catalysts. nih.gov

Specialized catalyst systems, such as those capable of "chain-walking" or isomerization, may be required to achieve polymerization. nih.gov A chain-walking catalyst could potentially isomerize the internal double bond to a less-hindered terminal position prior to insertion. If polymerization were to occur, the resulting polymer would possess a highly branched structure, which would significantly impact its physical properties. kinampark.com Such polymers are typically amorphous rather than crystalline and may exhibit properties like lower density and altered melt viscosity compared to linear analogues. kinampark.com

| Monomer Type | Example | General Polymerization Reactivity | Resulting Polymer Structure |

| Unbranched α-olefin | 1-Hexene | High with standard catalysts | Linear chains with regular branching (if any) |

| Branched α-olefin | 3-Methyl-1-butene | Moderate to low; sensitive to catalyst type | Branched chains |

| Branched Internal Olefin | 4-Octene-3,3,6-dimethyl- | Very low; requires specialized catalysts | Highly branched, irregular structure |

Influence of Alkyl Branching on Reaction Kinetics and Thermodynamics

The extensive alkyl substitution in 4-Octene-3,3,6-dimethyl- has profound consequences for both the thermodynamics of its reactions and the kinetics at which they proceed.

Thermodynamics: Alkene stability increases with the number of alkyl substituents on the double bond. This is due to a combination of hyperconjugation and bond strength effects. The heat of hydrogenation (ΔH°hydrog), which is the enthalpy change upon catalytic hydrogenation of an alkene to the corresponding alkane, provides a direct measure of its thermodynamic stability. libretexts.org More stable alkenes release less heat upon hydrogenation. msu.edu As a tetrasubstituted alkene, 4-Octene-3,3,6-dimethyl- is expected to be more thermodynamically stable than less substituted isomers and have a correspondingly lower heat of hydrogenation. msu.edu

| Alkene Substitution | Example | Typical Heat of Hydrogenation (kJ/mol) | Relative Thermodynamic Stability |

| Monosubstituted | 1-Butene | ~126 | Low |

| Disubstituted (cis) | cis-2-Butene | ~120 | Moderate |

| Disubstituted (trans) | trans-2-Butene | ~116 | High |

| Trisubstituted | 2-Methyl-2-butene | ~112 | Very High |

| Tetrasubstituted | 2,3-Dimethyl-2-butene | ~110 | Highest |

Note: Values are approximate and serve for comparison. The stability of 4-Octene-3,3,6-dimethyl- would be comparable to other tetrasubstituted alkenes.

Kinetics: While thermodynamically stable, the reaction rates for 4-Octene-3,3,6-dimethyl- are often significantly slower than those for less substituted alkenes. This kinetic effect is a direct result of steric hindrance. nih.gov The bulky gem-dimethyl and methyl groups physically block the pathway for incoming reagents to access the π-system of the double bond. This steric shield raises the activation energy (Ea) of the transition state for addition reactions, thereby decreasing the reaction rate. msu.edu For many reactions, this steric effect is the dominant factor controlling reactivity.

Detailed Mechanistic Elucidations

Understanding the reaction mechanisms provides insight into the observed selectivity and reactivity.

Mechanism of Electrophilic Addition (HBr):

Protonation: The π-bond of the alkene acts as a nucleophile, attacking the proton of HBr. The proton adds to C4, the less substituted carbon of the double bond, to avoid steric clash with the gem-dimethyl group and to form the more stable tertiary carbocation at C5. This is the rate-determining step. msu.edu

Carbocation Formation: A planar tertiary carbocation intermediate is formed at C5.

Nucleophilic Attack: The bromide ion (Br-) acts as a nucleophile and attacks the electrophilic carbocation at C5. Since the carbocation is planar, the attack can occur from either face, potentially leading to a racemic mixture if C5 were a new stereocenter.

Plausible Mechanism for Photochemical [2+2] Cycloaddition:

Photoexcitation: A photosensitizer absorbs UV light and transfers energy to one of the alkene molecules, promoting it to an excited triplet state.

Intersystem Crossing: The excited alkene may undergo intersystem crossing to form a more stable triplet diradical.

Diradical Formation: The excited alkene reacts with a ground-state alkene molecule to form a 1,4-diradical intermediate in a stepwise manner. The orientation of approach is governed by minimizing steric hindrance.

Ring Closure: The diradical undergoes spin inversion and subsequent ring closure to form the four-membered cyclobutane ring.

Mechanism for Oxidation with Phenyliodine(III) Diacetate (PIDA):

Electrophilic Attack: The alkene's π-system attacks the electrophilic iodine atom of PIDA, displacing one acetate ligand and forming a cyclic iodonium ion intermediate.

Nucleophilic Opening: An acetate ion (or another available nucleophile) attacks one of the carbons of the former double bond from the side opposite the iodonium bridge (anti-attack). This attack occurs preferentially at the more substituted carbon (C5), which can better support a partial positive charge.

Reductive Elimination: The intermediate undergoes reductive elimination of iodobenzene [PhI(I)] to furnish the final 1,2-diacetoxylated product.

Identification of Intermediates and Characterization of Transition States in Catalytic Cycles

Catalytic cycles involving alkenes are fundamental in organic synthesis, enabling transformations such as hydrogenation, hydroformylation, and polymerization. For 4-Octene-3,3,6-dimethyl-, the progression of such catalytic reactions involves the formation of distinct intermediates and the passage through specific transition states.

In metal-catalyzed reactions, the initial step typically involves the coordination of the alkene's π-bond to the metal center, forming a π-complex. The stability and geometry of this complex are influenced by the steric bulk of the substituents on the alkene. For 4-Octene-3,3,6-dimethyl-, the dimethyl groups hinder the approach to the metal catalyst, potentially raising the energy of the initial coordination step.

Following coordination, subsequent steps like oxidative addition or migratory insertion lead to new intermediates. For instance, in a palladium-catalyzed process involving the addition of a generic reagent H-X, an oxidative addition of H-X to a Pd(0) complex could be followed by the formation of a Pd-carbene species and a subsequent hydride shift. An alternative pathway might involve the reduction of a reagent by a photoexcited catalyst to generate a radical species that adds to the alkene, forming a hybrid alkyl-palladium intermediate. researchgate.net

Below is a table summarizing key intermediates in hypothetical catalytic cycles involving an alkene like 4-Octene-3,3,6-dimethyl-.

| Intermediate Type | Description | Role in Catalytic Cycle |

| π-Complex | The alkene double bond coordinates to the metal center of the catalyst. | Initial activation of the alkene for subsequent reaction steps. |

| Metal-Alkyl Intermediate | Formed after migratory insertion of the alkene into a metal-hydride or metal-alkyl bond. | Key intermediate in hydrogenation, hydroformylation, and polymerization. |

| π-Allyl Complex | Can form if an adjacent C-H bond is activated. | Important in isomerization and certain functionalization reactions. |

| Metallacycle | A cyclic intermediate containing the metal center, formed in reactions like olefin metathesis. | Central intermediate in bond reorganization reactions. |

Understanding Radical Pathways in Functionalization Reactions

Radical reactions offer a powerful alternative to traditional ionic pathways for the functionalization of alkenes. These reactions proceed via open-shell intermediates and are often initiated by light, heat, or a radical initiator. The addition of a radical to the double bond of 4-Octene-3,3,6-dimethyl- is a key step in these transformations.

The process can be initiated by generating a radical species that adds to the alkene. For example, diazo compounds can be transformed into carbon radicals using a photocatalyst or an iron catalyst. researchgate.net This carbon radical then selectively adds to the alkene double bond, creating a new carbon-centered radical intermediate. researchgate.net The regioselectivity of this addition is governed by the formation of the more stable radical; in the case of 4-Octene-3,3,6-dimethyl-, the radical would form at either the C4 or C5 position, with its stability influenced by the adjacent alkyl groups.

Once formed, this alkyl radical intermediate can undergo several subsequent reactions to yield the final product:

Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a donor molecule, such as a thiol, to yield a hydroalkylation product. researchgate.net

Oxidation to a Carbocation: The radical intermediate can be oxidized by an electron transfer mechanism to a carbocation. rsc.org This carbocation is then susceptible to trapping by a nucleophile, leading to difunctionalization of the original alkene. rsc.org

Radical Coupling: The intermediate can couple with another radical species present in the reaction mixture.

The table below outlines different radical functionalization reactions applicable to alkenes.

| Reaction Type | Initiator/Catalyst | Intermediate Radical | Final Product Type |

| Hydroalkylation | Photocatalyst/Thiol | Carbon-centered radical | Alkane |

| Azidoalkylation | Iron catalyst/Azide source | Carbon-centered radical | Alkyl azide |

| Oxidative Difunctionalization | Organic Redox-Catalyst/Peroxide | Carbon-centered radical, then Carbocation | Alkyl-Nucleophile Adduct |

| Trifunctionalization | Radical Initiator/Oxidant | Alkyl radical, then Carbocation | Multifunctionalized Alkane |

Analysis of Stereochemical Outcomes and Biradical Intermediates in Photochemical Reactions

Photochemical reactions provide a unique avenue for transforming alkenes by accessing excited electronic states. These reactions often proceed through high-energy intermediates, such as biradicals, which are not typically accessible under thermal conditions.

A common photochemical reaction for alkenes is the [2+2] cycloaddition with another alkene (often a photosensitized reaction with a ketone like benzophenone). In such a reaction involving 4-Octene-3,3,6-dimethyl-, the photosensitizer absorbs light and transfers its energy to the alkene, promoting it to a triplet excited state. This triplet alkene then reacts with a ground-state alkene to form a 1,4-biradical intermediate.

The lifetime and behavior of these biradical intermediates are crucial in determining the reaction's outcome. Studies on analogous systems, such as the biradicals produced in Norrish type II reactions, have shown that these transients can have lifetimes on the order of nanoseconds and react with other species at nearly diffusion-controlled rates. iaea.org

The stereochemistry of the final cyclobutane product is determined by the conformational dynamics of the 1,4-biradical intermediate. After its initial formation, the biradical can undergo bond rotation before ring closure. This rotation can lead to scrambling of the initial stereochemistry of the alkene. However, for a cyclic or sterically hindered alkene, rotation may be slowed, potentially leading to a higher degree of stereoselectivity. In the case of 4-Octene-3,3,6-dimethyl-, the bulky dimethyl groups would influence the preferred conformations of the biradical intermediate, thereby directing the stereochemical outcome of the ring closure.

The relationship between the intermediate pathway and the final product stereochemistry is summarized in the table below.

| Intermediate Species | Key Process | Stereochemical Consequence |

| Triplet Excited Alkene | Intersystem crossing from singlet state. | Allows reaction with ground-state molecules. |

| 1,4-Biradical | Addition of triplet alkene to another alkene. | Initial stereochemistry is preserved at this stage. |

| Conformational Isomerization of Biradical | Rotation around single bonds in the biradical. | Can lead to a mixture of stereoisomers in the product. |

| Intersystem Crossing & Ring Closure | Spin inversion followed by formation of the second C-C bond. | Traps the conformation of the biradical, determining the final product's stereochemistry. |

Advanced Characterization Techniques for Structural Elucidation and Microstructure Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Octene-3,3,6-dimethyl-, both one-dimensional and two-dimensional NMR methods are essential for a complete structural assignment and stereochemical elucidation.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

The structure of 4-Octene-3,3,6-dimethyl- suggests a complex spectrum due to the presence of multiple methyl and methylene (B1212753) groups, as well as vinylic protons. The gem-dimethyl groups at the C3 position are expected to be chemically equivalent, leading to a single, intense signal in the ¹H NMR spectrum, likely in the upfield region around 1.0 ppm. The methyl group at the C6 position would appear as a doublet due to coupling with the adjacent methine proton. The vinylic protons at C4 and C5 would resonate in the downfield region, typically between 5.0 and 5.5 ppm, with their coupling constant providing information about the stereochemistry (cis or trans) of the double bond. libretexts.org

In the ¹³C NMR spectrum, distinct signals are expected for each carbon atom. The quaternary carbon at C3 would appear as a weak signal in the aliphatic region. The carbons of the gem-dimethyl groups would resonate at a similar chemical shift. The sp² hybridized carbons of the double bond (C4 and C5) would be found in the range of 120-140 ppm. oregonstate.edulibretexts.org

Predicted ¹H NMR Chemical Shifts for 4-Octene-3,3,6-dimethyl-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| C1-H₃ | ~0.9 | Triplet |

| C2-H₂ | ~1.4 | Quartet |

| C3-(CH₃)₂ | ~1.0 | Singlet |

| C4-H | ~5.2 - 5.4 | Multiplet |

| C5-H | ~5.2 - 5.4 | Multiplet |

| C6-H | ~2.0 | Multiplet |

| C6-CH₃ | ~1.0 | Doublet |

| C7-H₂ | ~1.3 | Sextet |

| C8-H₃ | ~0.9 | Triplet |

Predicted ¹³C NMR Chemical Shifts for 4-Octene-3,3,6-dimethyl-

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~14 |

| C2 | ~20 |

| C3 | ~35 (Quaternary) |

| C3-CH₃ | ~25 |

| C4 | ~125-135 |

| C5 | ~125-135 |

| C6 | ~30-35 |

| C6-CH₃ | ~20 |

| C7 | ~28 |

| C8 | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Stereochemical Elucidation

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR signals and determining the stereochemistry of 4-Octene-3,3,6-dimethyl-.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For instance, it would show correlations between the protons on C1 and C2, C2 and the C3-methyls (if there were protons on C3), the vinylic protons on C4 and C5, the C5-H and the C6-H, the C6-H and the C6-methyl protons, and the C6-H with the C7-H₂ protons, and finally between the C7-H₂ and C8-H₃ protons. youtube.comresearchgate.netresearchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for example, the vinylic proton signals to the sp² carbon signals. sdsu.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds). This is crucial for connecting the different fragments of the molecule. For example, the protons of the gem-dimethyl groups at C3 would show correlations to the quaternary carbon C3 and the vinylic carbon C4. youtube.comresearchgate.netresearchgate.netsdsu.edulibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is paramount for determining the stereochemistry around the double bond. This technique shows correlations between protons that are close in space, regardless of their bonding connectivity. For a trans isomer of 4-Octene-3,3,6-dimethyl-, a NOESY spectrum would show a cross-peak between the C4-H and the protons of the C6-methyl group. Conversely, in a cis isomer, a correlation would be expected between the C4-H and the C6-H. acdlabs.comyoutube.comlibretexts.orgyoutube.comnumberanalytics.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Isomer Differentiation

GC-MS is the method of choice for analyzing volatile compounds like 4-Octene-3,3,6-dimethyl-. The gas chromatograph separates the compound from any impurities or isomers before it enters the mass spectrometer. vurup.skjeol.comyoutube.comcopernicus.org The retention time in the GC column is a characteristic property that can help in identifying the compound.

The mass spectrum of 4-Octene-3,3,6-dimethyl- (C₁₀H₂₀) would show a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern would be characterized by the loss of small alkyl radicals. whitman.edu Common fragmentation pathways for alkenes include allylic cleavage, which is the breaking of a bond adjacent to the double bond, leading to the formation of stable carbocations. libretexts.orgyoutube.comdocbrown.info

Expected Fragmentation Pattern for 4-Octene-3,3,6-dimethyl-

| m/z | Possible Fragment |

| 140 | [C₁₀H₂₀]⁺ (Molecular Ion) |

| 125 | [M - CH₃]⁺ |

| 111 | [M - C₂H₅]⁺ |

| 97 | [M - C₃H₇]⁺ |

| 83 | [M - C₄H₉]⁺ |

| 69 | [C₅H₉]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ |

Derivatization Strategies for Double Bond Location, such as Dimethyl Disulfide Adducts

Determining the precise location of a double bond in an alkene by mass spectrometry alone can be challenging due to potential double bond migration during ionization. To overcome this, derivatization techniques are employed. A common and effective method is the formation of dimethyl disulfide (DMDS) adducts. nih.govresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netnih.govacs.org

When 4-Octene-3,3,6-dimethyl- is reacted with DMDS in the presence of an iodine catalyst, a 1,2-bis(methylthio) derivative is formed across the double bond. Upon electron ionization in the mass spectrometer, this adduct undergoes characteristic fragmentation. The key cleavage occurs at the carbon-carbon bond that was originally the double bond. This results in two major fragment ions containing a methylthio group, and the masses of these fragments directly reveal the position of the original double bond. For 4-Octene-3,3,6-dimethyl-, cleavage would occur between C4 and C5, leading to specific, predictable fragment ions that confirm the Δ⁴ position of the double bond.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used for conformational analysis.

The IR spectrum of 4-Octene-3,3,6-dimethyl- is expected to show characteristic absorption bands for C-H and C=C bonds. The C-H stretching vibrations of the alkyl groups will appear just below 3000 cm⁻¹, while the vinylic C-H stretching will be observed just above 3000 cm⁻¹. spectroscopyonline.comlibretexts.org The C=C stretching vibration for a tetrasubstituted alkene like this is often weak or absent in the IR spectrum due to the lack of a significant change in dipole moment during the vibration. spectroscopyonline.comlibretexts.orgquimicaorganica.org However, C-H bending vibrations can be informative.

Raman spectroscopy is highly complementary to IR spectroscopy, particularly for non-polar bonds. renishaw.comstellarnet.usupenn.edumt.com The C=C stretching vibration of the tetrasubstituted double bond in 4-Octene-3,3,6-dimethyl-, which is weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum, typically in the range of 1660-1680 cm⁻¹. renishaw.comresearchgate.net This makes Raman spectroscopy a particularly valuable tool for confirming the presence of the C=C double bond in this molecule. hopto.org

Expected Vibrational Frequencies for 4-Octene-3,3,6-dimethyl-

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | IR Activity | Raman Activity |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong | Medium |

| C-H (sp²) | Stretching | 3000 - 3100 | Medium | Medium |

| C=C | Stretching | 1660 - 1680 | Weak/Absent | Strong |

| C-H | Bending | 1350 - 1480 | Medium | Medium |

X-ray Diffraction (XRD) for Crystalline Derivatives or Related Structures

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. wikipedia.org While 4-Octene-3,3,6-dimethyl-, in its standard state, is a liquid and thus not directly amenable to single-crystal XRD analysis, the technique is invaluable for elucidating the structure of its crystalline derivatives or related compounds. Such analyses provide precise information on bond lengths, bond angles, and stereochemistry, which can be inferred for the parent compound.

The fundamental principle of XRD lies in the interaction of X-rays with the electron clouds of atoms arranged in a periodic crystal lattice. When a beam of monochromatic X-rays strikes a crystal, it is diffracted in specific directions. wikipedia.orgiupac.org The angles and intensities of these diffracted beams are recorded, and this diffraction pattern serves as a unique fingerprint of the crystal's internal structure. libretexts.org By applying mathematical transformations, primarily Fourier transforms, to the diffraction data, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal—is generated. From this map, the precise positions of individual atoms can be determined. wikipedia.org

For organic molecules like derivatives of 4-Octene-3,3,6-dimethyl-, obtaining a suitable single crystal of sufficient size and quality is often the most challenging step. jst.go.jpacs.org Should direct crystallization be difficult, co-crystallization with a "chaperone" molecule can be employed to facilitate the formation of high-quality crystals. blue-scientific.com In cases where only microcrystalline powder can be obtained, powder X-ray diffraction (p-XRD) can be utilized. While more complex to interpret for ab initio structure determination, p-XRD is a powerful tool for identifying crystalline phases and can, with modern computational methods, also be used to solve crystal structures. jst.go.jpresearchgate.net

Detailed Research Findings

As of the current body of scientific literature, no specific X-ray diffraction studies have been published for crystalline derivatives of 4-Octene-3,3,6-dimethyl- itself. However, the utility of XRD is well-documented for structurally related compounds, such as other functionalized alkenes and long-chain hydrocarbons. royalsocietypublishing.orgduke.edu For instance, studies on cationic gold(I) π-alkene complexes have successfully used single-crystal XRD to characterize the coordination of the alkene double bond to the metal center. duke.edu Such an approach could be hypothetically applied to a metal complex of 4-Octene-3,3,6-dimethyl- to understand the steric and electronic properties of the double bond.

To illustrate the type of data obtained from a hypothetical single-crystal XRD experiment on a crystalline derivative, such as an epoxide or a diol of 4-Octene-3,3,6-dimethyl-, the following tables present plausible crystallographic data.

Hypothetical Crystallographic Data for a Derivative of 4-Octene-3,3,6-dimethyl-

| Parameter | Value |

| Empirical Formula | C₁₀H₂₀O |

| Formula Weight | 156.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.987(5) |

| α (°) | 90 |

| β (°) | 109.23(3) |

| γ (°) | 90 |

| Volume (ų) | 1047.8(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 0.989 |

This table illustrates the unit cell parameters and other primary crystallographic information that would be determined.

Hypothetical Selected Bond Lengths and Angles for a Derivative

| Bond/Angle | Length (Å) / Angle (°) |

| C4=C5 | 1.345(3) |

| C3-C4 | 1.521(4) |

| C5-C6 | 1.518(4) |

| C3-C(CH₃)₂ | 1.542(5) |

| C6-C(CH₃) | 1.539(5) |

| C3-C4-C5 | 124.5(2) |

| C4-C5-C6 | 125.1(2) |

| C(ethyl)-C3-C4 | 114.8(3) |

This table provides examples of the precise geometric parameters that can be extracted from an XRD analysis, offering definitive insights into the molecular structure.

The structural data derived from XRD is crucial for understanding the molecule's conformation, steric hindrance due to the dimethyl groups, and the geometry of the double bond. For example, the planarity of the C=C double bond and the torsional angles along the carbon backbone would be precisely defined, providing a level of detail unattainable by spectroscopic methods alone.

Computational Chemistry and Theoretical Studies on 4 Octene 3,3,6 Dimethyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Despite the utility of this method, no specific DFT studies detailing the electronic structure and energetics of 4-Octene-3,3,6-dimethyl- are available in the current scientific literature. General studies on other alkene isomers, such as cyclooctenes, have utilized DFT to assess their relative stabilities and geometric parameters atlantis-press.comresearchgate.net.

DFT calculations are instrumental in predicting the outcomes of chemical reactions. By modeling the potential pathways of a reaction, researchers can determine which products are more likely to form (regioselectivity) and in which spatial orientation (stereoselectivity). For an unsymmetrical alkene like 4-Octene-3,3,6-dimethyl-, reactions such as hydrohalogenation or epoxidation would have multiple possible outcomes. DFT could be used to calculate the activation energies for each pathway, with the lowest energy pathway indicating the most probable product.

A comprehensive literature search did not yield any studies that have applied DFT to predict the regioselectivity or stereoselectivity of reactions involving 4-Octene-3,3,6-dimethyl-. In similar systems, such as the polymerization of conjugated dienes, DFT has been used to explain the preference for cis-1,4 insertions over trans-1,4 insertions by analyzing the thermodynamics and geometries of reaction intermediates rsc.org.

A key application of DFT in chemistry is the elucidation of reaction mechanisms. This involves mapping the entire energy profile of a reaction, from reactants to products, including the high-energy transition states that connect them. By calculating the geometry and energy of these transition states, scientists can understand the precise steps through which a reaction occurs. For 4-Octene-3,3,6-dimethyl-, this could be applied to reactions like acid-catalyzed hydration or ozonolysis to understand the intricate bond-breaking and bond-forming processes.

However, there are no published computational studies that specifically analyze the reaction mechanisms or transition state geometries for reactions of 4-Octene-3,3,6-dimethyl-. Mechanistic investigations using DFT have been performed for broader classes of reactions, such as the N-arylation of sulfoximines, providing crucial insights into the proposed reaction pathways acs.org.

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like 4-Octene-3,3,6-dimethyl-, MD simulations would provide a detailed understanding of its conformational landscape—the various shapes the molecule can adopt through bond rotations—and their relative stabilities. This information is vital for understanding how the molecule interacts with its environment or with other reactants.

No specific molecular dynamics studies focused on the conformational analysis of 4-Octene-3,3,6-dimethyl- have been reported. However, MD simulations are frequently used to investigate the behavior of similar branched and linear alkenes, often in the context of their interactions with catalysts or their behavior at high temperatures, such as during catalytic cracking processes acs.orgnih.govugent.be. These studies reveal how chain length and branching affect the stability and lifetime of reaction intermediates acs.orgnih.gov.

Quantum Chemical Methods for Reactivity Predictions

Beyond DFT, various quantum chemical methods can be employed to predict the reactivity of a molecule. These methods often involve calculating "reactivity descriptors" derived from the electronic structure, such as Fukui functions or the local softness of a molecule. These descriptors can indicate which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for predicting how 4-Octene-3,3,6-dimethyl- would behave in different chemical environments.

A review of the literature indicates that no specific studies using such quantum chemical methods for reactivity predictions of 4-Octene-3,3,6-dimethyl- have been published. This remains a potential area for future research to theoretically characterize the chemical behavior of this compound.

Emerging Research Directions and Unexplored Avenues for 4 Octene 3,3,6 Dimethyl

Development of Novel Catalytic Systems for Highly Selective Synthesis and Functionalization

The synthesis and subsequent modification of a molecule with multiple reactive sites like (Z)-3,6-dimethyloct-4-ene-3,6-diol pose significant challenges in selectivity. Modern catalysis offers a powerful toolkit to address these challenges, representing a primary direction for emerging research.

Selective Synthesis: Future research could focus on developing catalytic methods for the stereoselective synthesis of this diol. While traditional methods might involve Grignard reactions, modern approaches could offer superior control. For instance, the development of catalytic, direct asymmetric cross-aldol reactions between appropriate aldehydes could be explored. organic-chemistry.org Furthermore, rhodium-catalyzed C-H functionalization of silyl (B83357) ethers could provide a pathway to complex diol structures with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Selective Functionalization: Once synthesized, the key challenge becomes the selective functionalization of either the alkene or the hydroxyl groups.

Alkene Functionalization: The central double bond can be a target for various transformations. Developing catalytic systems for selective epoxidation, hydrogenation, or hydroformylation without affecting the hydroxyl groups is a significant research goal. Palladium-catalyzed 1,2-hydrovinylation of dienes represents a method for constructing complex alkenes and could be adapted for functionalization. nih.gov Moreover, visible-light photoredox catalysis is an emerging strategy for the functionalization of alkenes under mild conditions. rsc.org

Hydroxyl Group Functionalization: The two tertiary hydroxyl groups are also ripe for modification. A major research avenue is the development of organocatalytic systems for the regioselective functionalization of diols. rsc.org Such catalysts, often based on boron or chiral guanidinium (B1211019) salts, can enable selective esterification, etherification, or silylation of one hydroxyl group over the other, a persistent challenge in polyol chemistry. rsc.orgacs.org This selective derivatization is crucial for building more complex molecules from the diol scaffold.

Integration into Advanced Materials Science as a Specialized Monomer or Building Block

The bifunctional nature of (Z)-3,6-dimethyloct-4-ene-3,6-diol makes it a compelling, yet unexplored, candidate as a monomer for the synthesis of advanced polymers. Its unique branched structure could impart novel properties to conventional polymer families.

Polyester and Polyurethane Synthesis: The two hydroxyl groups allow it to act as a diol monomer in condensation polymerization. youtube.com

Reacting it with dicarboxylic acids or their derivatives would produce polyesters .

Reaction with diisocyanates would yield polyurethanes .

The methyl groups and the ethyl groups on the carbon backbone would likely result in polymers with properties distinct from those made with linear diols. These properties could include increased solubility in organic solvents, lower crystallinity, and a modified glass transition temperature. The development of vanillin-derived diol monomers for poly(carbonate ester)s and poly(carbonate urethane)s demonstrates the potential for creating novel polymers from specialized diols. rsc.org

Advanced Polycarbonates: Polycarbonates are high-performance plastics often synthesized from diols. wikipedia.org (Z)-3,6-dimethyloct-4-ene-3,6-diol could serve as a novel diol component to create new polycarbonates with tailored properties, potentially offering alternatives to bisphenol A (BPA). wikipedia.org

Post-Polymerization Modification: The double bond in the monomer's backbone could remain intact during polymerization and serve as a handle for later modification, allowing for the cross-linking of polymer chains or the attachment of other functional molecules. This provides a route to creating functional materials with specialized surface properties or responsiveness.

Biotechnological Production or Biocatalytic Transformations

Harnessing biological systems for chemical production offers a sustainable alternative to traditional chemical synthesis. The production and modification of (Z)-3,6-dimethyloct-4-ene-3,6-diol via biotechnology is a completely unexplored but potentially fruitful research area.

Biosynthetic Pathways: There is a growing interest in the microbial production of diols from renewable resources like glucose. nih.govnih.gov Metabolic engineering of microorganisms such as E. coli could establish a biosynthetic pathway for (Z)-3,6-dimethyloct-4-ene-3,6-diol. nih.gov This would likely involve a multi-step enzymatic process starting from intermediates of glycolysis or the TCA cycle, using a combination of engineered and endogenous enzymes like reductases and decarboxylases. nih.govgoogle.com Research into creating synthetic biological routes for various diols highlights the feasibility of this approach. nih.gov

Biocatalytic Transformations: Enzymes could be employed for highly selective transformations of the diol that are difficult to achieve with conventional chemistry.

Stereoselective Conversions: Enzymes could be used for the stereoselective conversion between cis- and trans-diols or to produce chiral hydroxyketones from a diol precursor. wipo.int

Selective Acylation: Lipases are well-known for their ability to selectively acylate one hydroxyl group in a polyol, which would be a key step in using the diol as a building block.

Environmental and Sustainable Chemistry Perspectives, including Biodegradation Studies

As with any chemical, understanding its lifecycle and environmental impact is crucial, especially if it is considered for larger-scale applications.

Biodegradation Potential: The biodegradability of (Z)-3,6-dimethyloct-4-ene-3,6-diol has not been studied. However, research on related compounds provides a basis for prediction and future investigation.

Hydrocarbons are known to be degraded by a variety of microorganisms, including bacteria and fungi. enviro.wiki In general, alkenes are more readily degraded than alkanes. enviro.wiki

The presence of branching in a hydrocarbon chain can sometimes slow down biodegradation. enviro.wikiresearchgate.net The methyl groups in the structure of (Z)-3,6-dimethyloct-4-ene-3,6-diol might influence its persistence in the environment.

Studies on the anaerobic biodegradation of 1-alkenes show that metabolism can occur via the oxidation of the double bond or by the addition of organic carbon at various positions. nih.gov

Long-Chain Diols in the Environment: Long-chain diols are known to be produced by microorganisms like algae and are found in marine and freshwater sediments. lexplore.infocopernicus.orgresearchgate.netpnas.orgcopernicus.org These naturally occurring diols are used as proxies for reconstructing past environmental conditions, indicating that they can be preserved in certain environments. lexplore.infopnas.org Future research should investigate the specific microbial pathways that could degrade (Z)-3,6-dimethyloct-4-ene-3,6-diol to assess its potential for bioaccumulation versus degradation. Studies on how nutrient levels impact alkene biodegradation rates would be relevant for predicting its fate in various ecosystems. nih.gov

Q & A

Basic: How can I determine the correct IUPAC nomenclature for branched alkenes like 4-octene-3,3,6-dimethyl-?

Methodological Answer:

The IUPAC naming of branched alkenes requires prioritizing the longest carbon chain containing the double bond and assigning the lowest possible numbers to substituents. For 4-octene-3,3,6-dimethyl-:

Chain selection : The parent chain is octene (8 carbons) with a double bond starting at position 2.

Substituent numbering : Two methyl groups are at position 3 (geminal) and one at position 3.

Stereochemistry : If the double bond geometry (E/Z) is known, it must be specified.

Example from Evidence : The compound "3-ethyl-6-(1-methylethyl)-2,4-dimethyldodecane" in illustrates how branching and substituent positions are prioritized .

Basic: What spectroscopic techniques are most effective for characterizing 4-octene-3,3,6-dimethyl-?

Methodological Answer:

- Mass Spectrometry (MS) : Fragmentation patterns help identify branching. For example, shows that 3,6-dimethyloctane (C10H22) produces characteristic ions at m/z 142 (molecular ion) and fragments due to C-C bond cleavage near methyl groups . For the alkene analog, expect additional fragments from double-bond cleavage.

- NMR : Use NMR to distinguish geminal methyl groups (two distinct peaks at ~22–25 ppm) and NMR to confirm double-bond protons (δ 5.0–5.5 ppm).

- IR : The C=C stretch (~1650 cm) confirms the double bond.

Advanced: How can computational methods predict physicochemical properties of branched alkenes?

Methodological Answer:

Semiempirical topological indices, such as those used in for 4,5-dimethyloctane, correlate molecular structure with retention indices in gas chromatography. For 4-octene-3,3,6-dimethyl-:

Calculate topological indices (e.g., Wiener Index, Randić Index) to model hydrophobicity (XlogP) and boiling points.

Compare results with experimental data (e.g., reports XlogP = 4.5 for 2,4,6-trimethyloctane, which can serve as a benchmark) .

Use density functional theory (DFT) to optimize geometry and predict spectral properties.

Advanced: How does the double bond affect conformational analysis in 4-octene-3,3,6-dimethyl- compared to saturated analogs?

Methodological Answer:

The double bond introduces rigidity, restricting rotation and favoring specific conformers:

Saturated analogs : highlights conformational flexibility in alkanes (e.g., staggered vs. eclipsed forms in 3,5-diethyl-2-methyloctane) .

Alkenes : The double bond (C4-C5) in 4-octene-3,3,6-dimethyl- limits rotation, stabilizing s-cis or s-trans conformers. Computational tools like molecular mechanics (MM2) or Monte Carlo simulations can model energy barriers.

Basic: What synthetic strategies are suitable for introducing geminal methyl groups in alkenes?

Methodological Answer:

Alkylation : Use a Grignard reagent (e.g., MeMgBr) to add methyl groups to a ketone intermediate at position 2.

Wittig Reaction : Construct the double bond after introducing substituents. For example, synthesize 3,3-dimethyloctan-4-one, then convert to the alkene via a Wittig reaction.

Regioselectivity Challenges : Steric hindrance from geminal methyl groups may require bulky bases (e.g., LDA) to direct reactions .

Advanced: How can gas chromatography (GC) differentiate structural isomers of dimethyl-substituted alkenes?

Methodological Answer:

- Retention Indices : and provide retention data for dimethyloctane isomers. For alkenes, polarity from the double bond increases retention time compared to alkanes.

- Column Selection : Use polar columns (e.g., PEG) to enhance separation.

- Case Study : Compare 4-octene-3,3,6-dimethyl- with 3-octene-2,2,5-dimethyl-; their retention indices will differ due to branching and double-bond position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.